An In-depth Technical Guide to the Chemical Structure Elucidation of Cyclo(Ala-Tyr) Using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)
An In-depth Technical Guide to the Chemical Structure Elucidation of Cyclo(Ala-Tyr) Using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)
Abstract
Cyclic dipeptides (CDPs), or 2,5-diketopiperazines (DKPs), are a significant class of naturally occurring compounds, recognized for their diverse biological activities, including antimicrobial, antitumor, and antiviral properties.[1][2][3] Their conformationally constrained scaffold makes them attractive for drug discovery.[4] Cyclo(Ala-Tyr), a DKP composed of alanine and tyrosine residues, serves as an excellent model for demonstrating the synergistic power of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) in unambiguous structure elucidation. This guide provides a comprehensive, in-depth exploration of the methodologies and rationale behind the application of these powerful analytical techniques for the complete structural characterization of Cyclo(Ala-Tyr).
Introduction: The Significance of Cyclo(Ala-Tyr) and the Need for Rigorous Structural Analysis
Cyclic dipeptides are the simplest form of cyclic peptides and are found in a wide array of natural sources, from microorganisms to fermented foods.[4][5] Their rigid structure, conferred by the diketopiperazine ring, is key to their biological function and potential as therapeutic agents.[3] The precise determination of the primary sequence and three-dimensional structure is therefore paramount for understanding structure-activity relationships (SAR) and for rational drug design.
This guide will walk through the logical and experimental workflow for the structural elucidation of Cyclo(Ala-Tyr), showcasing how the complementary information from NMR and MS provides a self-validating system for confirming its chemical identity and conformation.
The Overall Analytical Strategy
The structural elucidation of a molecule like Cyclo(Ala-Tyr) is a multi-step process that leverages the strengths of different analytical techniques. Mass spectrometry provides rapid and highly sensitive information on molecular weight and elemental composition, while NMR spectroscopy offers detailed insights into the connectivity and spatial arrangement of atoms.[6][7] The combination of these two techniques is crucial for a comprehensive and unambiguous structural assignment.[4]
Table 1: Expected m/z values for key fragment ions of Cyclo(Ala-Tyr)
| Ion Type | Sequence Fragment | Theoretical m/z ([M+H]⁺) |
| Precursor | Cyclo(Ala-Tyr) | 235.1077 |
| [M+H-CO]⁺ | - | 207.1131 |
| b-ion | Ala | 72.0446 |
| y-ion | Tyr | 164.0706 |
| Immonium Ion | Ala | 44.0495 |
| Immonium Ion | Tyr | 136.0757 |
NMR Spectroscopy: Defining the Molecular Architecture
While MS provides the "what," NMR spectroscopy reveals the "how" – the precise connectivity and three-dimensional arrangement of atoms in the molecule. [4]
Experimental Protocol: 1D and 2D NMR
Sample Preparation:
-
Accurately weigh 5-10 mg of high-purity Cyclo(Ala-Tyr). [8]2. Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent, such as DMSO-d₆. DMSO-d₆ is often preferred for peptides as it can solubilize a wide range of compounds and the amide protons are less likely to exchange with the solvent. [8]3. Filter the solution into a high-quality 5 mm NMR tube to remove any particulate matter. Instrumentation and Data Acquisition:
-
Utilize a high-field NMR spectrometer (e.g., 500 MHz or higher) for optimal resolution and sensitivity.
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Acquire a suite of 2D NMR spectra, including:
-
COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings. [4] * HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons. [9] * HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons. [9][10]
-
Data Interpretation: Assembling the Structural Puzzle
The interpretation of the NMR spectra is a systematic process of assigning each signal to a specific atom in the molecule.
¹H NMR: The ¹H NMR spectrum will show signals for the amide protons, the alpha-protons of the alanine and tyrosine residues, the beta-protons of both residues, and the aromatic protons of the tyrosine side chain. The integration of the signals will correspond to the number of protons giving rise to each signal.
¹³C NMR: The ¹³C NMR spectrum will display signals for the carbonyl carbons, the alpha- and beta-carbons of both amino acid residues, and the aromatic carbons of the tyrosine side chain. The chemical shifts of the carbonyl carbons can provide information about the conformation of the diketopiperazine ring. [4] 2D NMR:
-
COSY: Will show correlations between coupled protons, for example, between the alpha-proton and beta-protons of each amino acid residue. This allows for the identification of the spin systems of each residue.
-
HSQC: Correlates each proton signal to the signal of the carbon it is directly attached to, enabling the assignment of the carbon resonances based on the proton assignments.
-
HMBC: Reveals long-range correlations, which are crucial for piecing together the different spin systems. For instance, correlations from the alpha-protons to the carbonyl carbons will confirm the peptide backbone connectivity. [10] Table 2: Expected ¹H and ¹³C NMR Chemical Shifts for Cyclo(Ala-Tyr) in DMSO-d₆
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations |
| Alanine | |||
| NH | ~8.1 | - | C=O (Tyr), Cα (Ala) |
| CαH | ~3.8 | ~50 | C=O (Ala), Cβ (Ala) |
| CβH₃ | ~1.2 | ~17 | Cα (Ala), C=O (Ala) |
| C=O | - | ~167 | CαH (Ala), NH (Tyr) |
| Tyrosine | |||
| NH | ~7.9 | - | C=O (Ala), Cα (Tyr) |
| CαH | ~4.1 | ~53 | C=O (Tyr), Cβ (Tyr), Cγ (Tyr) |
| CβH₂ | ~2.7, ~2.9 | ~36 | Cα (Tyr), Cγ (Tyr), Cδ (Tyr) |
| Cγ | - | ~130 | CβH₂ (Tyr), CεH (Tyr) |
| CδH | ~7.0 | ~128 | CβH₂ (Tyr), Cζ (Tyr) |
| CεH | ~6.6 | ~115 | Cγ (Tyr), Cζ (Tyr) |
| Cζ-OH | ~9.2 | ~156 | CδH (Tyr), CεH (Tyr) |
| C=O | - | ~166 | CαH (Tyr), NH (Ala) |
Note: Chemical shifts are approximate and can vary based on experimental conditions.
Synergy of MS and NMR: A Self-Validating Approach
The power of this dual-technique approach lies in its self-validating nature. MS provides a highly accurate molecular formula, which serves as a constraint for the interpretation of the NMR data. The fragmentation pattern from MS/MS suggests the presence of alanine and tyrosine residues, which is then definitively confirmed by the detailed connectivity information from the 2D NMR experiments. The HMBC correlations, in particular, provide irrefutable evidence for the sequence of the amino acid residues within the cyclic structure.
Conclusion: Achieving Unambiguous Structural Elucidation
The structural elucidation of Cyclo(Ala-Tyr) serves as a prime example of the necessity of a multi-technique analytical approach in modern chemical and pharmaceutical research. By integrating the high-sensitivity molecular weight and fragmentation data from mass spectrometry with the detailed atomic-level connectivity and conformational information from NMR spectroscopy, an unambiguous and robust structural assignment can be achieved. This rigorous characterization is the foundational step for any further investigation into the biological activity and therapeutic potential of this and other cyclic dipeptides.
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